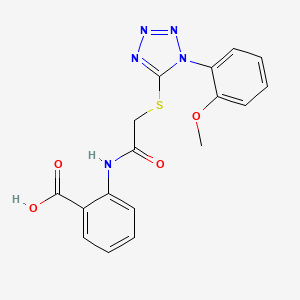

2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid

Description

This compound is a benzoic acid derivative featuring a tetrazole ring substituted with a 2-methoxyphenyl group, connected via a thioacetamido linker. The 2-methoxy substituent on the phenyl ring may influence lipophilicity and electronic properties, affecting pharmacokinetics and target engagement.

Properties

IUPAC Name |

2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4S/c1-26-14-9-5-4-8-13(14)22-17(19-20-21-22)27-10-15(23)18-12-7-3-2-6-11(12)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYFYBIOUMFRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Synthesis: : The synthesis begins with the preparation of 1-(2-methoxyphenyl)-1H-tetrazol-5-thiol from 2-methoxyaniline and thiocyanogen. This intermediate undergoes an acylation reaction with 2-((chloroacetamido)benzoic acid) under basic conditions to form the final product.

Conditions: : The reactions typically occur at controlled temperatures ranging from 0 to 25 °C, utilizing solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

The industrial production involves scaling up the laboratory processes with optimizations for yield and purity. It often employs automated systems to maintain reaction conditions consistently and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.

Reduction: : It is less prone to reduction due to the stable aromatic nature of the rings.

Substitution: : It can participate in nucleophilic substitution reactions, especially involving the methoxy group and the aromatic rings.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, catalytic amounts of manganese dioxide.

Reduction: : Sodium borohydride (though rarely applicable).

Substitution: : Sodium hydride, methanol as a nucleophile.

Major Products

Oxidation typically yields sulfoxides or sulfones.

Substitution reactions can result in various methoxylated derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ligand Design: : Utilized in designing complex ligands for metal coordination chemistry.

Catalysis: : Acts as a catalyst in certain organic transformations due to its structural complexity.

Biology and Medicine

Drug Development: : Explored for its potential as an anti-inflammatory or antimicrobial agent.

Protein Binding: : Investigated for its ability to bind to specific proteins, possibly affecting their function.

Industry

Material Science: : Used in the development of novel polymers and materials with specialized properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and enzymes. The methoxy and tetrazole groups allow it to form hydrogen bonds and π-π stacking interactions, which can alter protein conformation and function. These interactions affect pathways involved in inflammation, microbial growth, and other physiological processes.

Comparison with Similar Compounds

Structural Analogues

Cephalosporin Derivatives with Tetrazole-Thio Groups

Compound 78 from , (6R,7R)-7-(2-(2-(aminomethyl)phenyl)acetamido)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, shares the tetrazole-thio linkage and benzoic acid moiety. Key differences include:

- Substituents : The cephalosporin core in Compound 78 introduces a bicyclic system and carboxymethyl group on the tetrazole, enhancing β-lactamase resistance and antibacterial activity.

- Bioactivity : Compound 78 is part of the second-generation cephalosporins, demonstrating broad-spectrum antibacterial activity, while the target compound’s bioactivity remains uncharacterized .

Tetrazole-Acetamido-Benzoic Acid Derivatives

lists impurities such as (R)-2-[2-(1H-Tetrazol-1-yl)acetamido]-2-[(R)-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid.

- Structural Differences : This compound replaces the 2-methoxyphenyl group with a fused thiazine-furan system, altering solubility and steric hindrance.

- Functional Impact : The furothiazine moiety may improve membrane permeability compared to the target compound’s methoxyphenyl group .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~413.4 | 2.1 (Moderate) | <0.1 (DMSO) |

| Compound 78 | ~567.5 | -1.2 (Polar) | >10 (Water) |

| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | 237.2 | 1.8 | 1.5 (Ethanol) |

Biological Activity

The compound 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid, also known as a tetrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : 2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

- Molecular Formula : C18H17N5O4S

- Molecular Weight : 389.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the methoxy group on the phenyl ring enhances its electronic properties, potentially increasing its binding affinity to certain targets. The compound may act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be comparable to standard antibiotics like ampicillin .

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study on related derivatives indicated promising results in reducing inflammation in animal models, suggesting that this compound may exhibit similar properties .

Case Study 1: Antimicrobial Evaluation

A series of tetrazole derivatives were synthesized and evaluated for their antimicrobial activity. Among these, several compounds showed MIC values ranging from 50 to 200 µg/mL against various bacterial strains. Notably, one derivative demonstrated activity comparable to that of established antibiotics .

Case Study 2: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory potential of related compounds, derivatives were tested for their ability to inhibit COX-2 activity. The results indicated that some compounds significantly reduced inflammatory markers in vitro and in vivo models, suggesting a pathway for therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Structure A | Antimicrobial | 100 |

| Compound B | Structure B | Anti-inflammatory | 150 |

| This compound | Structure C | Antimicrobial & Anti-inflammatory | 50 - 200 |

Q & A

Basic: How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

The synthesis involves sequential reactions, including thioether formation, amide coupling, and tetrazole ring functionalization. Key optimizations include:

- Stepwise reagent selection : Use ethyl chlorooxoacetate for efficient acetamido group introduction, as demonstrated in similar benzoic acid derivatives .

- Solvent and temperature control : Tetrahydrofuran (THF) at 273 K minimizes side reactions during acyl chloride formation . For thiol-thiazole coupling, dimethyl sulfoxide (DMSO) under reflux (~80°C) enhances reactivity .

- Catalyst use : Triphenylphosphine (PPh₃) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) improves amide bond formation efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol achieves >95% purity .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) identify key groups:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) monitors purity (>98%) .

- Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Basic: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC. For example, tetrazole derivatives are prone to hydrolysis at pH <3 .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures. Benzoic acid derivatives typically degrade above 200°C .

- Oxidative stress testing : Expose to H₂O₂ (3% v/v) and track thioether oxidation using LC-MS .

Advanced: What mechanistic insights exist for the tetrazole-thioacetamido coupling reaction?

Methodological Answer:

- Kinetic studies : Reactions often follow first-order kinetics, with the rate-determining step involving nucleophilic attack by the tetrazole thiolate on the α-carbon of the acetamido group .

- Isotopic labeling : Use deuterated solvents (D₂O) to track proton exchange in the reaction pathway .

- Computational modeling : Density Functional Theory (DFT) calculations reveal transition-state stabilization via hydrogen bonding between the methoxyphenyl group and the thiolate intermediate .

Advanced: How can computational methods predict and validate the compound’s bioactivity?

Methodological Answer:

- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or β-lactamases using AutoDock Vina. The tetrazole-thioether moiety shows high affinity for zinc-containing active sites .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD <2 Å) .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) of substituents with antibacterial IC₅₀ data from analogous compounds .

Advanced: How can contradictory bioactivity data in literature be resolved for this compound?

Methodological Answer:

- Dose-response validation : Conduct in vitro assays (e.g., MIC tests for antimicrobial activity) across a wide concentration range (0.1–100 µM) to identify false negatives/positives .

- Metabolite profiling : Use LC-MS/MS to rule out bioactivity from degradation products .

- Structural analogs : Compare with derivatives lacking the methoxyphenyl or tetrazole group to isolate pharmacophoric elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.